2-[2-(2,3-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE
CAS No.: 896061-98-6
Cat. No.: VC4155930
Molecular Formula: C9H8Cl2N4O2
Molecular Weight: 275.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896061-98-6 |
|---|---|
| Molecular Formula | C9H8Cl2N4O2 |
| Molecular Weight | 275.09 |
| IUPAC Name | 2-[(2,3-dichlorophenyl)hydrazinylidene]propanediamide |
| Standard InChI | InChI=1S/C9H8Cl2N4O2/c10-4-2-1-3-5(6(4)11)14-15-7(8(12)16)9(13)17/h1-3,14H,(H2,12,16)(H2,13,17) |
| Standard InChI Key | TUOAYDCFCZEAFF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)NN=C(C(=O)N)C(=O)N |
Introduction
2-[2-(2,3-Dichlorophenyl)hydrazin-1-ylidene]propanediamide is a chemical compound that belongs to the class of hydrazinylidene derivatives. These compounds are known for their unique structures and potential applications in various scientific fields, including chemistry, biology, and medicine. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general trends in hydrazinylidene chemistry.
Synthesis Methods
The synthesis of 2-[2-(2,3-dichlorophenyl)hydrazin-1-ylidene]propanediamide would likely follow a similar pathway to other hydrazinylidene derivatives. This involves reacting 2,3-dichlorophenylhydrazine with propanediamide in an organic solvent under controlled conditions.
Synthesis Steps:
-
Preparation of Reactants: Obtain 2,3-dichlorophenylhydrazine and propanediamide.
-
Reaction Setup: Dissolve the reactants in an appropriate organic solvent (e.g., ethanol or methanol).
-
Reaction Conditions: Heat the mixture to facilitate the reaction.
-
Purification: Use techniques like recrystallization or chromatography to purify the product.
Potential Applications
Hydrazinylidene derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. While specific data on 2-[2-(2,3-dichlorophenyl)hydrazin-1-ylidene]propanediamide is not available, similar compounds have shown promise in these areas.
| Application Area | Potential Use |
|---|---|
| Chemistry | Reagent in organic synthesis |
| Biology | Investigated for antimicrobial and anticancer activities |
| Medicine | Potential therapeutic applications, pending further research |
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis optimization, biological activity screening, and potential therapeutic applications. Comparing its properties and effects with similar compounds, such as 2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]propanediamide, could provide valuable insights into its behavior and potential uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume